Avanafil Metabolite M16
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Overview
Description
Avanafil Metabolite M16 is a major inactive metabolite derived from the phosphodiesterase type 5 inhibitor, avanafil. Avanafil is primarily used for the treatment of erectile dysfunction. The chemical formula of this compound is C23H26ClN7O5, and it has a molecular weight of 515.96 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Avanafil Metabolite M16 involves the metabolic transformation of avanafil in the human body. Avanafil undergoes biotransformation primarily through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9 . The metabolic pathway includes hydroxylation and subsequent conjugation reactions.
Industrial Production Methods: Industrial production of this compound is not typically performed as it is a metabolite formed in vivo. the synthesis of avanafil itself involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Avanafil Metabolite M16 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the metabolite can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of nitro groups can yield amines .
Scientific Research Applications
Avanafil Metabolite M16 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of avanafil.
Biology: Helps in understanding the biotransformation and pharmacokinetics of avanafil in biological systems.
Medicine: Provides insights into the safety and efficacy of avanafil by studying its metabolites.
Industry: Used in the development of analytical methods for quality control and regulatory compliance.
Mechanism of Action
Avanafil Metabolite M16 itself is pharmacologically inactive. its parent compound, avanafil, exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow to specific areas, such as the corpus cavernosum in the penis .
Comparison with Similar Compounds
Sildenafil: Another PDE5 inhibitor used for erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure.
Comparison:
Properties
Molecular Formula |
C23H26ClN7O5 |
---|---|
Molecular Weight |
515.9 g/mol |
IUPAC Name |
4-[[4-[(3-chloro-4-methoxyphenyl)methylamino]-5-(pyrimidin-2-ylmethylcarbamoyl)pyrimidin-2-yl]amino]-5-hydroxypentanoic acid |
InChI |
InChI=1S/C23H26ClN7O5/c1-36-18-5-3-14(9-17(18)24)10-27-21-16(22(35)28-12-19-25-7-2-8-26-19)11-29-23(31-21)30-15(13-32)4-6-20(33)34/h2-3,5,7-9,11,15,32H,4,6,10,12-13H2,1H3,(H,28,35)(H,33,34)(H2,27,29,30,31) |
InChI Key |
PRFBRQCNRFBCHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)NC(CCC(=O)O)CO)Cl |
Origin of Product |
United States |
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